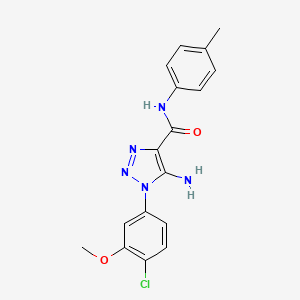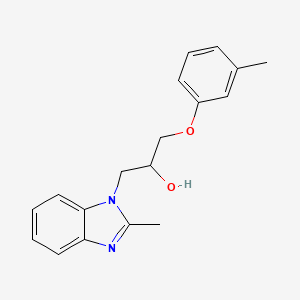![molecular formula C17H27NO3 B5204485 4-[6-(4-methoxyphenoxy)hexyl]morpholine](/img/structure/B5204485.png)
4-[6-(4-methoxyphenoxy)hexyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[6-(4-methoxyphenoxy)hexyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives. It has been extensively studied for its potential use in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of 4-[6-(4-methoxyphenoxy)hexyl]morpholine involves the binding of the compound to the sigma-1 receptor. This binding leads to the modulation of several signaling pathways, including calcium signaling, protein kinase C activity, and nitric oxide production. The compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[6-(4-methoxyphenoxy)hexyl]morpholine have been extensively studied. The compound has been shown to have analgesic effects in animal models of neuropathic pain. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. The compound has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-[6-(4-methoxyphenoxy)hexyl]morpholine in lab experiments is its high affinity for the sigma-1 receptor, which allows for the selective modulation of this receptor. The compound has also been shown to have low toxicity, which makes it suitable for in vivo studies. However, one of the limitations of using the compound is its poor solubility in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several future directions related to the use of 4-[6-(4-methoxyphenoxy)hexyl]morpholine in scientific research. One direction is the development of more potent and selective sigma-1 receptor modulators based on the structure of the compound. Another direction is the investigation of the compound's potential use in the treatment of other neurological disorders such as multiple sclerosis and Huntington's disease. Additionally, the compound's potential use as a tool to study the role of sigma-1 receptors in cancer biology is an area of interest for future research.
Conclusion:
In conclusion, 4-[6-(4-methoxyphenoxy)hexyl]morpholine is a chemical compound that has been extensively studied for its potential use in scientific research. The compound has a high affinity for the sigma-1 receptor and has been shown to have neuroprotective properties. The compound's unique properties make it a valuable tool for studying the role of sigma-1 receptors in various physiological processes and diseases. Future research directions include the development of more potent and selective sigma-1 receptor modulators and investigation of the compound's potential use in the treatment of other neurological disorders and cancer.
Méthodes De Synthèse
The synthesis of 4-[6-(4-methoxyphenoxy)hexyl]morpholine involves the reaction between 4-methoxyphenol and 6-bromohexanol in the presence of a base such as potassium carbonate. The resulting product is then reacted with morpholine to obtain the final compound. The synthesis method has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
4-[6-(4-methoxyphenoxy)hexyl]morpholine has been extensively studied for its potential use in scientific research. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in several physiological processes such as pain perception, cognition, and neuroprotection. The compound has been used to study the role of sigma-1 receptors in various diseases such as Alzheimer's disease, Parkinson's disease, and neuropathic pain.
Propriétés
IUPAC Name |
4-[6-(4-methoxyphenoxy)hexyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-19-16-6-8-17(9-7-16)21-13-5-3-2-4-10-18-11-14-20-15-12-18/h6-9H,2-5,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWOQUSNWZYMGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[6-(4-Methoxyphenoxy)hexyl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-1-methyl-2-piperazinone](/img/structure/B5204406.png)
![2,5-dichloro-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5204412.png)
![1-{3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}-2,5-pyrrolidinedione](/img/structure/B5204423.png)
![N-(4-fluorophenyl)-1-[3-(1-methylcyclopropyl)propanoyl]-3-piperidinamine](/img/structure/B5204431.png)

![5-{3-chloro-4-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5204439.png)
![3-{2-bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)acrylonitrile](/img/structure/B5204445.png)
![4-[(2-chlorobenzyl)thio]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5204451.png)
![benzyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoate](/img/structure/B5204461.png)
![N-isobutyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5204466.png)
![2-(3,4-dimethoxyphenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B5204470.png)

![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5204510.png)
![5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5204513.png)